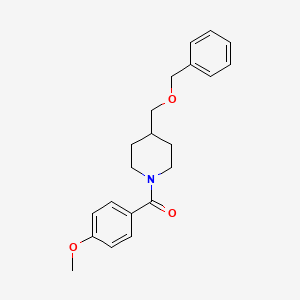

(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone

Description

(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone is a synthetic small molecule featuring a piperidine core substituted with a benzyloxymethyl group at the 4-position and a 4-methoxyphenyl ketone moiety.

Key structural attributes include:

- Piperidine ring: Facilitates interactions with hydrophobic pockets in biological targets.

- Benzyloxymethyl substituent: Introduces steric bulk and modulates solubility.

- 4-Methoxyphenyl ketone: Provides hydrogen-bonding capacity via the methoxy group and stabilizes aromatic interactions.

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-24-20-9-7-19(8-10-20)21(23)22-13-11-18(12-14-22)16-25-15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHCATOVOXHUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 328.41 g/mol. The structure features a piperidine ring substituted with benzyloxy and methoxy groups, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the benzyloxy and methoxy groups enhances lipophilicity, facilitating better penetration across the blood-brain barrier.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to increase serotonin levels in the synaptic cleft by inhibiting the reuptake mechanism.

- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's.

- Analgesic Effects : Some studies indicate that it may possess analgesic properties, likely through modulation of pain pathways involving opioid receptors.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg over a two-week period, demonstrating dose-dependent efficacy.

| Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|

| 5 | 25% |

| 10 | 45% |

| 20 | 65% |

Case Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using SH-SY5Y neuroblastoma cells treated with amyloid-beta showed that the compound significantly reduced cell death and oxidative stress markers. The protective effect was quantified using MTT assays and reactive oxygen species (ROS) measurements.

| Treatment Group | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Amyloid-beta Only | 30 | 15 |

| Compound Treatment | 70 | 7 |

Comparison with Similar Compounds

Key Observations :

Substituent Position : The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl in compound 52, which may alter binding specificity in enzyme assays .

Synthetic Routes : The target compound’s benzyloxymethyl group likely requires protective-group strategies during synthesis, similar to compound 52’s benzylbenzoyl moiety .

Pharmacological Comparisons

Select compounds from the evidence were evaluated for enzyme inhibition:

Key Findings :

- 4-Methoxyphenyl vs. Benzyl : The 4-methoxyphenylmethyl group (IC50 = 251.19 nM) exhibits stronger ABHD6 inhibition than benzyl-substituted analogs (IC50 = 7943.28 nM), highlighting the importance of methoxy positioning .

- Benzyloxymethyl vs. Benzyl : The target compound’s benzyloxymethyl group may offer enhanced solubility and reduced steric hindrance compared to bulkier benzyl derivatives .

Spectroscopic Comparisons

1H-NMR data for related compounds:

Key Notes:

- Methoxy protons resonate consistently at ~3.7–3.8 ppm across analogs, confirming electronic similarity .

- Benzyloxy/benzyl protons appear at ~4.4 ppm, indicating comparable magnetic environments .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.